molecular formula C12H10N4 B11032119 2-Anilino-4-methyl-5-pyrimidinecarbonitrile

2-Anilino-4-methyl-5-pyrimidinecarbonitrile

Cat. No.: B11032119
M. Wt: 210.23 g/mol
InChI Key: PBAYIKZRIZFJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Anilino-4-methyl-5-pyrimidinecarbonitrile is an organic compound with the molecular formula C₁₂H₁₀N₄ It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Anilino-4-methyl-5-pyrimidinecarbonitrile can be synthesized through a multi-step process involving the reaction of malononitrile, aromatic aldehydes, and N-unsubstituted amidines. The reaction typically occurs in water at reflux or under microwave heating, in the presence of sodium acetate . This method provides a new route to produce pyrimidine derivatives in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-4-methyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups, leading to a diverse array of compounds.

Scientific Research Applications

2-Anilino-4-methyl-5-pyrimidinecarbonitrile has shown promise in several areas of scientific research:

Mechanism of Action

The mechanism by which 2-Anilino-4-methyl-5-pyrimidinecarbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Anilino-4-methyl-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and studying various biochemical processes.

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

2-anilino-4-methylpyrimidine-5-carbonitrile

InChI

InChI=1S/C12H10N4/c1-9-10(7-13)8-14-12(15-9)16-11-5-3-2-4-6-11/h2-6,8H,1H3,(H,14,15,16)

InChI Key

PBAYIKZRIZFJBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C#N)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.